molecular formula C10H11ClO B2672740 3-(4-Chlorophenyl)butan-2-one CAS No. 21905-98-6

3-(4-Chlorophenyl)butan-2-one

Cat. No.: B2672740
CAS No.: 21905-98-6
M. Wt: 182.65
InChI Key: FLELXSOKUUPTHA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO It is a ketone derivative characterized by the presence of a 4-chlorophenyl group attached to the butan-2-one backbone

Scientific Research Applications

3-(4-Chlorophenyl)butan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Safety and Hazards

“3-(4-Chlorophenyl)butan-2-one” is classified as a combustible solid . It does not have a defined flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-Chlorophenyl)butan-2-one involves the reductive arylation of electron-deficient olefins. The procedure typically includes the following steps :

    Preparation of 4-chlorobenzenediazonium chloride: This is achieved by suspending finely powdered 4-chloroaniline in aqueous hydrochloric acid and adding sodium nitrite solution dropwise at low temperatures (0–5°C).

    Reaction with 3-buten-2-one: Freshly distilled 3-buten-2-one is added to a solution of titanium trichloride in N,N-dimethylformamide under nitrogen atmosphere. The 4-chlorobenzenediazonium chloride solution is then added dropwise, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-chlorobenzoic acid.

    Reduction: 3-(4-Chlorophenyl)butan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-3-buten-2-one: Similar structure but with a double bond in the buten-2-one backbone.

    4-(3-Chlorophenyl)butan-2-one: Positional isomer with the chlorine atom at the 3-position of the phenyl ring.

    4-Chlorochalcone: Contains a chalcone backbone with a 4-chlorophenyl group.

Uniqueness

3-(4-Chlorophenyl)butan-2-one is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of the 4-chlorophenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLELXSOKUUPTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21905-98-6
Record name 3-(4-chlorophenyl)butan-2-one
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